6-(Dimethylcarbamoyl)nicotinic acid
Overview
Description
6-(Dimethylcarbamoyl)nicotinic acid is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. This compound features a nicotinic acid core with a dimethylcarbamoyl group attached to the sixth position of the pyridine ring. Nicotinic acid and its derivatives are known for their biological activities and are widely used in various fields, including medicine, agriculture, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylcarbamoyl)nicotinic acid typically involves the introduction of a dimethylcarbamoyl group to the nicotinic acid structure. One common method involves the reaction of nicotinic acid with dimethylcarbamoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of nicotinic acid derivatives, including this compound, often involves multi-step processes that ensure high yield and purity. The starting materials are typically commercially available nicotinic acid and dimethylcarbamoyl chloride. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
6-(Dimethylcarbamoyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylcarbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nicotinic acid oxides, while reduction can produce reduced nicotinic acid derivatives.
Scientific Research Applications
6-(Dimethylcarbamoyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of metabolic disorders and cardiovascular diseases.
Industry: It is used in the production of various industrial chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-(Dimethylcarbamoyl)nicotinic acid involves its interaction with specific molecular targets in the body. It is believed to exert its effects by modulating the activity of nicotinic acetylcholine receptors, which are involved in various physiological processes, including neurotransmission and muscle contraction. The compound may also influence metabolic pathways by acting as a precursor to nicotinamide adenine dinucleotide (NAD), a crucial coenzyme in redox reactions .
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid:
Nicotinamide: An amide derivative of nicotinic acid, used in skincare products and as a dietary supplement.
6-Methylnicotinic Acid: A derivative with a methyl group at the sixth position, used in various chemical syntheses
Uniqueness
6-(Dimethylcarbamoyl)nicotinic acid is unique due to the presence of the dimethylcarbamoyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, solubility, and bioavailability, making it a valuable intermediate in pharmaceutical and industrial applications .
Properties
IUPAC Name |
6-(dimethylcarbamoyl)pyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-11(2)8(12)7-4-3-6(5-10-7)9(13)14/h3-5H,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZYBFWUMWGSNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NC=C(C=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288083-60-3 | |
Record name | 6-Dimethylaminocarbonyl nicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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